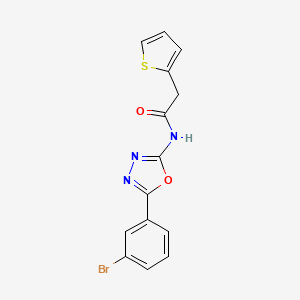

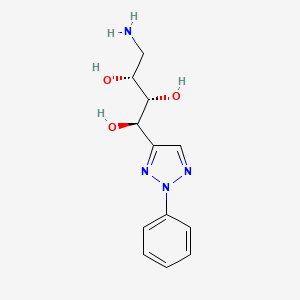

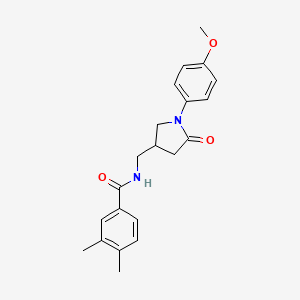

![molecular formula C14H12F3N3O3 B2579741 N-(4-(trifluoromethoxy)phenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide CAS No. 1428374-36-0](/img/structure/B2579741.png)

N-(4-(trifluoromethoxy)phenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds containing a trifluoromethoxyphenyl group often involves reactions with trifluoromethoxyaniline . For example, one synthesis involved stirring a mixture of 4-(trifluoromethoxy)aniline, 1,4-di(2’-thienyl)-1,4-butadione, toluene, and p-toluenesulfonic acid under reflux .Chemical Reactions Analysis

The chemical reactions involving a compound depend on its functional groups and the conditions under which the reactions are carried out. In the case of compounds containing a trifluoromethoxyphenyl group, they can undergo various reactions, including electrochemical reactions .科学的研究の応用

Electrochromic Devices

The compound is used in the synthesis of polydithienylpyrroles (PTTPP, P(TTPP-co-DTC), and P(TTPP-co-DTP)) , which are promising anodic materials for electrochromic devices . The introduction of the electron-withdrawing trifluoromethoxy unit in the side chain of these polymers decreases the HOMO and LUMO energy levels, allowing the PTTPP film to display various colors from reduced to oxidized states .

Inhibitors of Human Soluble Epoxide Hydrolase

A series of N, N′-disubstituted bis-ureas containing a lipophilic 4-(trifluoromethoxy)phenyl fragment were synthesized and found to be promising as inhibitors of human soluble epoxide hydrolase . This compound is often introduced as a structural fragment in the design of these inhibitors .

Organic Building Block

4-(Trifluoromethoxy)phenylhydrazine hydrochloride, a derivative of the compound, is used as an organic building block .

Synthesis of Pyrazole-Containing Bisphosphonate Esters

4-(Trifluoromethoxy)phenylhydrazine hydrochloride may be used in the synthesis of pyrazole-containing bisphosphonate (N-BPs) esters .

Study of Biological Processes Related to Aging

Compounds containing a 4-(trifluoromethoxy)phenyl group may be useful in studying biological processes related to aging .

Insecticide or Zoocide

2-{2-(4-Cyanophenyl)-1-[3-(trifluoromethyl)phenyl]ethylidene}-N-[4-(trifluoromethoxy)phenyl]hydrazinecarboxamide, another derivative of the compound, is used as an insecticide (or zoocide), which acts by blocking potential-dependent sodium channels in injurious insects and rodents .

将来の方向性

作用機序

Target of Action

N-(4-(trifluoromethoxy)phenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide is a compound that has been synthesized as a potential inhibitor of human soluble epoxide hydrolase (sEH) . sEH is an enzyme that plays a crucial role in the metabolism of epoxyeicosatrienoic acids (EETs), which are signaling molecules involved in various physiological processes .

Mode of Action

The compound N-(4-(trifluoromethoxy)phenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide interacts with its target, sEH, by forming additional hydrogen bonds in the active site of the enzyme . This interaction inhibits the activity of sEH, preventing it from metabolizing EETs .

Biochemical Pathways

By inhibiting sEH, N-(4-(trifluoromethoxy)phenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide affects the metabolic pathway of EETs . EETs are involved in various physiological processes, including inflammation, blood pressure regulation, and angiogenesis . Therefore, the inhibition of sEH can potentially influence these processes.

Pharmacokinetics

The compound’s lipophilic nature, suggested by the presence of a 4-(trifluoromethoxy)phenyl fragment , may influence its absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.

Result of Action

The molecular and cellular effects of N-(4-(trifluoromethoxy)phenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide’s action are largely dependent on its inhibition of sEH . By preventing the metabolism of EETs, this compound can potentially modulate the physiological processes that EETs are involved in, such as inflammation and blood pressure regulation .

特性

IUPAC Name |

N-[4-(trifluoromethoxy)phenyl]-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12F3N3O3/c15-14(16,17)23-10-4-2-9(3-5-10)18-13(21)11-8-12-20(19-11)6-1-7-22-12/h2-5,8H,1,6-7H2,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJVZAXJKZHUUET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=CC(=N2)C(=O)NC3=CC=C(C=C3)OC(F)(F)F)OC1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12F3N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(trifluoromethoxy)phenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

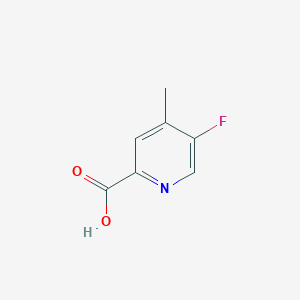

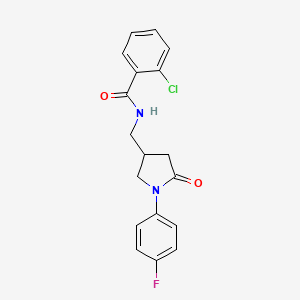

![6-fluoro-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2579669.png)

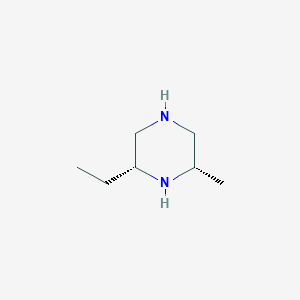

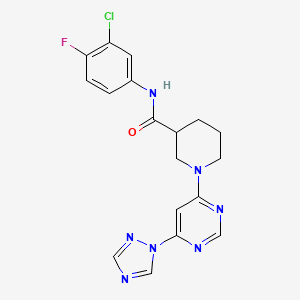

![6-(4-Methoxyphenyl)-4,7,8-trimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2579671.png)

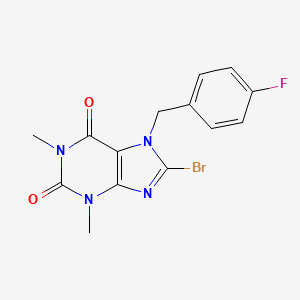

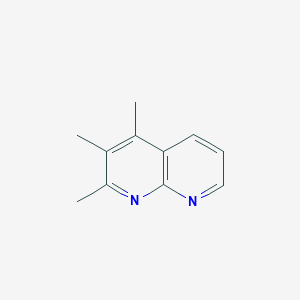

![2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2579673.png)

![3-(2-phenylethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2579681.png)